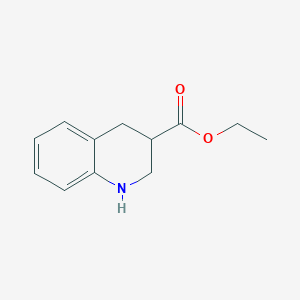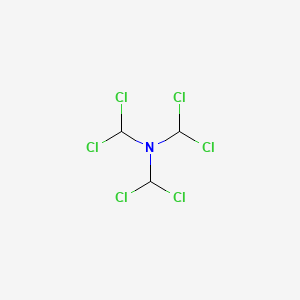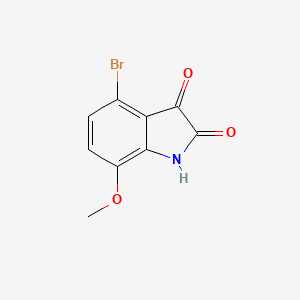
2-Chloro-1-dodecene
Übersicht
Beschreibung
2-Chloro-1-dodecene (2-Cl-1-dodecene) is a chemical compound that is used in various applications such as synthesis, research, and lab experiments. It is a chlorinated alkene with a molecular formula of C12H23Cl and a molecular weight of 204.7 g/mol. 2-Cl-1-dodecene is a colorless liquid with a boiling point of 101°C and a flash point of 34°C. This compound is a useful intermediate for the production of polymers, surfactants, and other products in the chemical industry.
Wirkmechanismus
The mechanism of action of 2-Cl-1-dodecene involves the reaction of 1-dodecene and chlorine in the presence of a catalyst. The reaction is exothermic and the reaction rate increases with increasing temperature. The reaction involves the abstraction of a hydrogen atom from 1-dodecene by chlorine, followed by the addition of chlorine to the double bond to form 2-Cl-1-dodecene.
Biochemical and Physiological Effects
2-Cl-1-dodecene is not known to have any significant biochemical or physiological effects. The compound is not toxic and is not known to be an irritant. It is also not known to be a mutagen or a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cl-1-dodecene is a useful intermediate for the synthesis of polymers, surfactants, and other products. The reaction is exothermic and the reaction rate increases with increasing temperature, making it suitable for use in lab experiments. However, the compound is not very stable and can easily decompose at higher temperatures. In addition, the reaction requires the use of a catalyst which can be expensive and difficult to obtain.
Zukünftige Richtungen
Future research on 2-Cl-1-dodecene may focus on improving the synthesis of the compound, as well as exploring its potential applications in the chemical industry. In addition, further research may be conducted to study the reactivity of chlorinated alkene compounds, as well as to explore potential new uses for the compound. Finally, further research may be conducted to explore the potential toxicity of the compound and to develop methods for its safe handling and disposal.
Wissenschaftliche Forschungsanwendungen
2-Cl-1-dodecene is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of polymers, surfactants, and other products. It is also used as a model compound for studying the reactivity of chlorinated alkene compounds. In addition, it is used in the synthesis of other compounds such as 2-chloro-1-hexene and 2-chloro-1-octene.
Eigenschaften
IUPAC Name |
2-chlorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93342-75-7 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


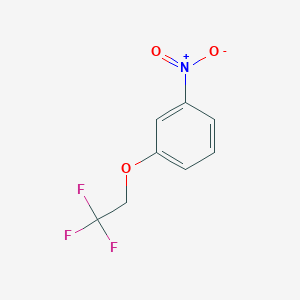
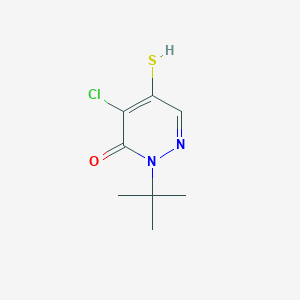


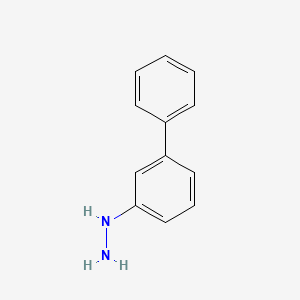
![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)


